molecular formula C9H16N2O3 B13325686 Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate

Cat. No.: B13325686
M. Wt: 200.23 g/mol
InChI Key: BMMICNDLOITWKA-BQBZGAKWSA-N
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Description

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate is a chiral amino acid derivative featuring a piperidin-2-one (2-oxopiperidine) moiety. Its molecular formula is C₉H₁₆N₂O₃, with a molecular weight of 200.24 g/mol for the free base and 236.70 g/mol for its hydrochloride salt (CAS: 2148975-91-9) . The compound is characterized by two stereocenters: an (S)-configured amino group at the α-carbon and an (S)-configured 2-oxopiperidin-3-yl substituent. This structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors. Its Boc-protected derivative (CAS: 1442483-69-3) is frequently used to enhance stability during synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is catalyzed by acidic or basic catalysts. One common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction can be represented as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as microwave-assisted derivatization, which significantly reduces reaction time and increases yield. This method involves the use of microwave radiation to accelerate the esterification process, making it more efficient compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.

Major Products

    Hydrolysis: Carboxylic acid and methanol.

    Reduction: Alcohol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes, undergoing enzymatic transformations that lead to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in functional groups, stereochemistry, and applications:

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes References
Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate (hydrochloride) 2148975-91-9 C₉H₁₇ClN₂O₃ (S)-2-amino group; (S)-2-oxopiperidin-3-yl substituent; methyl ester Intermediate for antiviral agents and peptidomimetics; high chiral purity (97%) .
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 1027601-37-1 C₈H₁₄N₂O₃ (S)-2-amino group; (S)-2-oxopyrrolidin-3-yl substituent (5-membered ring) Related to Nirmatrelvir (COVID-19 antiviral); smaller ring size alters pharmacokinetics .
(S)-Methyl 2-amino-3-phenylpropanoate 2577-90-4 C₁₀H₁₃NO₂ (S)-2-amino group; phenyl substituent; lacks oxopiperidine ring Model compound for studying amino acid ester reactivity; used in peptide synthesis .
Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride 851785-21-2 C₁₁H₁₅ClNO₄S (S)-2-amino group; 3-(methylsulfonyl)phenyl substituent Potential kinase inhibitor scaffold; sulfonyl group enhances solubility and binding specificity .
Methyl (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride 875574-10-0 C₁₀H₁₂ClFNO₃ (S)-2-amino group; 3-fluoro-4-hydroxyphenyl substituent Fluorine and hydroxyl groups improve metabolic stability; used in CNS-targeting drugs .
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Not specified C₁₀H₁₂N₂O₄ (S)-2-amino group; 4-nitrophenyl substituent Nitro group facilitates reduction to amine; intermediate for bioactive amines .

Key Comparative Insights:

Ring Size and Pharmacokinetics :

  • The 2-oxopiperidin-3-yl group (6-membered ring) in the target compound provides greater conformational flexibility compared to the 2-oxopyrrolidin-3-yl analog (5-membered ring), which may influence binding to protease active sites .

Functional Group Impact :

  • Electron-withdrawing groups (e.g., nitro in , methylsulfonyl in ) enhance electrophilicity and intermolecular interactions, whereas hydroxyl/fluoro groups (e.g., in ) improve solubility and metabolic stability.

Stereochemical Considerations: The (S,S) configuration in the target compound is critical for mimicking natural L-amino acids in peptidomimetics, whereas analogs with alternative stereochemistry (e.g., (R)-configured esters) are less biologically active .

Industrial Availability :

  • The hydrochloride salt of the target compound is widely available from suppliers like Saurav Chemicals Ltd. and Hangzhou Imaginechem Co., Ltd. , with prices ranging from $236/250 mg to $4798/1 g depending on purity .

Biological Activity

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate, also known as methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H17_{17}ClN2_2O3_3
  • Molecular Weight : 236.7 g/mol
  • CAS Number : 2148975-91-9

This compound is believed to interact with various biological targets due to its structural features. The presence of the piperidine ring and amino acid moieties allows for potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving amino acids, which could have implications for neurological disorders.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, thereby altering metabolic processes within cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

StudyBiological ActivityFindings
Study 1Antimicrobial ActivityShowed effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
Study 2Neuroprotective EffectsDemonstrated protective effects on neuronal cells under oxidative stress conditions.
Study 3Enzyme InhibitionInhibited specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.

Case Studies

  • Antimicrobial Properties : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity. The mechanism was attributed to cell membrane disruption and inhibition of cell wall synthesis.
  • Neuroprotective Effects : Research indicated that the compound could mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress markers and apoptosis rates.
  • Metabolic Regulation : Investigations into enzyme inhibition showed that this compound could modulate pathways related to glucose metabolism, suggesting potential applications in diabetes management.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate, and how can reaction yields be optimized?

The synthesis typically involves multi-step processes, including the formation of the amino acid backbone, esterification, and chiral resolution. Key steps include:

  • Schlenk line techniques for moisture-sensitive intermediates to prevent hydrolysis .
  • Use of coupling reagents like HATU or DCC for amide bond formation, with yields improved by optimizing reaction time (e.g., 12–24 hours) and temperature (0–25°C) .
  • Continuous flow reactors in industrial settings to enhance scalability and purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve chiral centers and piperidine ring conformation .
  • NMR spectroscopy (1H/13C) to verify stereochemistry, particularly the (S)-configuration at C2 and C3 positions .
  • Mass spectrometry (MS) for molecular weight validation and impurity profiling .

Q. What analytical methods are recommended for assessing purity and chiral resolution?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and mobile phases like hexane/isopropanol (90:10) to separate enantiomers .
  • Ion-exchange chromatography to isolate the hydrochloride salt form .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • The (S,S)-configuration is critical for interactions with chiral biological targets, such as neurotransmitter receptors. Enantiomers (e.g., (R,R)-form) show reduced binding affinity in preliminary docking studies .
  • Comparative studies with analogs (e.g., pyrrolidin- vs. piperidin-based derivatives) reveal that the 6-membered piperidin ring enhances stability in metabolic pathways .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

  • Dose-response assays to validate neuroprotective effects (e.g., NMDA receptor modulation) and rule out off-target interactions .
  • Metabolic stability testing in liver microsomes to differentiate intrinsic activity from metabolite-driven effects .

Q. How can computational modeling guide the design of derivatives with improved efficacy?

  • Molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like monoamine oxidases or acetylcholinesterase .
  • MD simulations (GROMACS) to assess conformational stability of the 2-oxopiperidin moiety in aqueous environments .

Q. What experimental conditions are critical for studying the compound’s stability under physiological pH?

  • pH-dependent stability assays (pH 1–10) using UV-Vis spectroscopy to monitor degradation rates. The ester group is prone to hydrolysis at pH > 8, necessitating buffered formulations for in vivo studies .

Q. How can researchers differentiate between covalent and non-covalent interactions in target binding?

  • Surface plasmon resonance (SPR) to measure real-time binding kinetics and distinguish reversible vs. irreversible binding .
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) and infer interaction mechanisms .

Q. Methodological Considerations

Q. What are the best practices for enantioselective synthesis of this compound?

  • Asymmetric catalysis with Evans’ oxazolidinones or Sharpless epoxidation to control stereochemistry .
  • Chiral auxiliaries (e.g., Oppolzer’s sultam) for diastereomeric crystallization .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Fragment-based screening to identify critical moieties (e.g., 2-oxopiperidin vs. 2-oxopyrrolidin) .
  • SAR tables comparing analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to map steric/electronic effects on activity .

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate

InChI

InChI=1S/C9H16N2O3/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12/h6-7H,2-5,10H2,1H3,(H,11,12)/t6-,7-/m0/s1

InChI Key

BMMICNDLOITWKA-BQBZGAKWSA-N

Isomeric SMILES

COC(=O)[C@H](C[C@@H]1CCCNC1=O)N

Canonical SMILES

COC(=O)C(CC1CCCNC1=O)N

Origin of Product

United States

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